molecular formula C7H12ClN3O2 B13041967 (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl

(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl

Cat. No.: B13041967
M. Wt: 205.64 g/mol
InChI Key: KTVQJNHJSMSUIC-UHFFFAOYSA-N
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Description

(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2. This compound is primarily used for research purposes and has various applications in scientific studies. It is known for its unique structure, which combines an oxepine ring with a triazole moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride typically involves multiple steps. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with potential scaling up of the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxepine derivatives, while substitution reactions could produce various substituted triazole compounds.

Scientific Research Applications

(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: While not widely used industrially, it serves as a model compound for studying reaction mechanisms and developing new synthetic methods.

Mechanism of Action

The mechanism of action of (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hydrochloride apart is its combination of an oxepine ring and a triazole moiety. This unique structure provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanol;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c11-3-5-1-2-6-7(4-12-5)9-10-8-6;/h5,11H,1-4H2,(H,8,9,10);1H

InChI Key

KTVQJNHJSMSUIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NNN=C2COC1CO.Cl

Origin of Product

United States

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